molecular formula C19H17N5O4 B11656876 3-(2-Ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

3-(2-Ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11656876
M. Wt: 379.4 g/mol
InChI Key: PWJTXYVHNKNNIB-UDWIEESQSA-N
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Description

3-(2-Ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a nitrobenzylidene moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-nitrobenzaldehyde and 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(2-Ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chloro-3-nitrobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • Ethyl 2-{2-hydroxy-3-nitrobenzylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

3-(2-Ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O4/c1-2-28-18-9-4-3-8-15(18)16-11-17(22-21-16)19(25)23-20-12-13-6-5-7-14(10-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+

InChI Key

PWJTXYVHNKNNIB-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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